molecular formula C8H6Cl2O2 B6147570 2-chloro-2-(2-chlorophenyl)acetic acid CAS No. 109904-41-8

2-chloro-2-(2-chlorophenyl)acetic acid

Cat. No. B6147570
CAS RN: 109904-41-8
M. Wt: 205
InChI Key:
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Description

2-chloro-2-(2-chlorophenyl)acetic acid is an organic compound with the molecular formula C8H6Cl2O2 . It has a molecular weight of 205.04 . It is used in research and development .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6Cl2O2/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7H,(H,11,12) . This indicates the connectivity of atoms in the molecule but does not provide information about its 3D structure.


Physical And Chemical Properties Analysis

This compound is a solid . Its melting point is 92-95 °C . It is slightly soluble in chloroform, DMSO, and methanol .

Scientific Research Applications

2-chloro-2-(2-chlorophenyl)acetic acid has a wide range of applications in scientific research. It is commonly used as a starting material for the synthesis of other compounds, such as pharmaceuticals and agrochemicals. It has also been used in the synthesis of polymers, such as polyurethanes and polyesters. In addition, this compound has been used in the synthesis of dyes and pigments, as well as in the synthesis of surfactants.

Mechanism of Action

The mechanism of action of 2-chloro-2-(2-chlorophenyl)acetic acid is not well understood. However, it is believed that the halogenated carboxylic acid group of this compound can act as a nucleophile in certain reactions. This means that it can react with other molecules and form new bonds. This process can be used to synthesize a variety of compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been suggested that this compound may act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. In addition, this compound has been shown to have some anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-chloro-2-(2-chlorophenyl)acetic acid in laboratory experiments is its versatility. It can be used as a starting material for the synthesis of a variety of compounds, and it can also be used in the synthesis of polymers and dyes. However, this compound is a volatile compound and must be handled with care. In addition, it is important to ensure that the reaction conditions are carefully controlled to prevent the formation of unwanted byproducts.

Future Directions

Future research on 2-chloro-2-(2-chlorophenyl)acetic acid could focus on further exploring its biochemical and physiological effects. In addition, further research could be conducted on its mechanism of action and its potential applications in the synthesis of pharmaceuticals, agrochemicals, and other compounds. Furthermore, research could be conducted on the development of new methods for the synthesis of this compound, as well as on the development of new methods for the synthesis of compounds derived from this compound. Finally, research could be conducted on the potential toxicity of this compound and its potential environmental impacts.

Synthesis Methods

2-chloro-2-(2-chlorophenyl)acetic acid can be synthesized by a variety of methods. The most common method is the reaction of 2-chlorophenol with formic acid in the presence of an acid catalyst. The reaction is typically performed in aqueous solution at a temperature of around 70°C. The reaction results in the formation of this compound and water as the reaction product. Other methods for the synthesis of this compound include the reaction of 2-chlorophenol with acetic anhydride in the presence of an acid catalyst, and the reaction of 2-chlorophenol with chloroacetic acid in the presence of an acid catalyst.

Safety and Hazards

2-chloro-2-(2-chlorophenyl)acetic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray, and to wear protective gloves/clothing/eye protection/face protection when handling it .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-2-(2-chlorophenyl)acetic acid involves the chlorination of 2-(2-chlorophenyl)acetic acid.", "Starting Materials": [ "2-(2-chlorophenyl)acetic acid", "Phosphorus pentachloride (PCl5)", "Chloroform (CHCl3)", "Sodium hydroxide (NaOH)", "Hydrochloric acid (HCl)" ], "Reaction": [ "Dissolve 2-(2-chlorophenyl)acetic acid in chloroform", "Add PCl5 to the solution and stir for 2 hours at room temperature", "Pour the reaction mixture into ice-cold water and extract the product with chloroform", "Wash the organic layer with sodium hydroxide solution and then with water", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the solution to obtain 2-chloro-2-(2-chlorophenyl)acetyl chloride", "Dissolve the acetyl chloride in water and add NaOH solution to adjust the pH to 7-8", "Extract the product with chloroform and wash the organic layer with water", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the solution to obtain 2-chloro-2-(2-chlorophenyl)acetic acid" ] }

CAS RN

109904-41-8

Molecular Formula

C8H6Cl2O2

Molecular Weight

205

Purity

95

Origin of Product

United States

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